Structure Elucidation and Conformational Dynamics of (2R,4R)-4-Aminopyrrolidine-2-Carboxylic Acid
Structure Elucidation and Conformational Dynamics of (2R,4R)-4-Aminopyrrolidine-2-Carboxylic Acid
Executive Summary
The functionalization of the pyrrolidine ring is a cornerstone of modern peptidomimetic engineering. Among the most versatile scaffolds is (2R,4R)-4-aminopyrrolidine-2-carboxylic acid (CAS 1217598-26-9)[1], commonly referred to as cis-4-amino-D-proline. By introducing a highly electronegative amino group at the C4 position, chemists can precisely tune the stereoelectronic properties, ring pucker, and amide cis-trans isomerization rates of the molecule[2].
This technical guide provides an authoritative framework for the structural elucidation of the (2R,4R) stereoisomer. We will explore the causality behind its conformational dynamics, outline a self-validating Nuclear Magnetic Resonance (NMR) methodology for stereochemical assignment, and examine its critical applications in drug discovery, including DNA-encoded libraries (DELs)[3] and integrin antagonists[4].
Chemical Identity & Stereoelectronic Framework
Nomenclature and Spatial Geometry
In the (2R,4R) configuration, the C2 carboxylate and the C4 amino group are situated on the same face of the pyrrolidine ring, establishing a cis relationship. Unlike the naturally occurring L-proline (which is 2S), the D-proline (2R) backbone introduces unique spatial vectors when incorporated into peptide chains. The cis geometry forces the molecule into specific steric and stereoelectronic compromises that dictate its macroscopic behavior in solution[4].
The Gauche Effect and Ring Puckering
The pyrrolidine ring is not a flat polygon; it dynamically toggles between C4-endo and C4-exo envelope conformations. The primary driver of this equilibrium in 4-aminoproline is the gauche effect [2].
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Causality: The highly electronegative nitrogen atom at C4 withdraws electron density, interacting with the σ∗ orbitals of the adjacent C-C bonds. To minimize electronic repulsion and maximize hyperconjugation, the ring puckers to place the electronegative substituent in a pseudo-axial or pseudo-equatorial position depending on its protonation state.
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pH-Dependent Tuning: The protonation state of the 4-amino group (-NH₂ vs. -NH₃⁺) radically alters its electronegativity and hydration sphere. At low pH, the protonated ammonium group strongly favors a specific pucker, allowing researchers to create pH-responsive collagen mimetics[5]. Furthermore, the C4-exo pucker optimally aligns the backbone carbonyls to engage in an n→π∗ interaction, which thermodynamically stabilizes the trans-amide bond[6].
Conformational equilibrium of 4-aminoproline driven by pH and stereoelectronic effects.
Analytical Methodologies for Structure Elucidation
To confidently assign the (2R,4R) stereochemistry, researchers must employ a multi-nuclear NMR approach. The protocol relies on a self-validating loop : 1D J -couplings propose a specific dihedral angle (pucker state), which is then independently verified by spatial NOE cross-peaks. If the NOE distances do not match the Karplus-derived dihedral angles, the sample purity or assignment must be re-evaluated.
Quantitative NMR Data Summary
The following table summarizes the diagnostic chemical shifts and multiplicities for the core pyrrolidine protons. These values are highly sensitive to N-acylation (e.g., Boc/Fmoc protection) and solvent choice[4].
Table 1: Representative NMR Data for (2R,4R)-4-Aminopyrrolidine-2-Carboxylic Acid Core (in CD₃OD)
| Nucleus | Position | Representative Shift (ppm) | Multiplicity | Causality / Structural Significance |
| ¹H | C2 ( α -CH) | 3.80 – 4.15 | dd | Shifted downfield by the adjacent carboxylate. 3J coupling to C3 protons defines the local dihedral angle. |
| ¹H | C4 ( γ -CH) | 3.50 – 3.85 | m | Diagnostic for 4-substitution. A strong NOE to the C2 proton confirms the cis relationship. |
| ¹H | C3 ( β -CH₂) | 2.10 – 2.60 | m | Diastereotopic protons. The distinct splitting pattern is the primary indicator of the ring pucker ratio. |
| ¹H | C5 ( δ -CH₂) | 3.10 – 3.65 | m | Adjacent to the ring nitrogen; highly sensitive to the cis/trans isomerization of the upstream amide bond. |
| ¹³C | C2 | ~65.0 | CH | α -carbon; diagnostic baseline for D/L configuration context. |
| ¹³C | C4 | ~50.0 – 55.0 | CH | γ -carbon; strongly deshielded by the electronegative 4-amino group. |
Experimental Protocol: Self-Validating NMR Workflow
To prevent misassignment of the (2S,4R) trans isomer as the (2R,4R) cis isomer, follow this rigorously structured methodology.
Step 1: Sample Preparation and Solvent Selection
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Action: Dissolve 10–15 mg of the compound in 0.6 mL of CD₃OD or D₂O.
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Causality: Protic deuterated solvents exchange with the -NH₂ and -COOH protons, simplifying the ¹H spectrum by removing broad, overlapping exchangeable proton signals. If analyzing the pH-dependent pucker shift, use buffered D₂O to lock the protonation state[7].
Step 2: 1D ¹H and ¹³C Acquisition
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Action: Acquire standard 1D spectra at 298 K using a high-field spectrometer ( ≥ 400 MHz).
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Causality: Establishes the baseline chemical shifts and confirms sample purity. The exact integration of the C3 diastereotopic protons is required for downstream J -coupling extraction.
Step 3: 2D COSY / TOCSY Mapping
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Action: Run a gradient-selected COSY (Correlation Spectroscopy) experiment.
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Causality: Maps the continuous spin system from C2 → C3 → C4 → C5. This unequivocally differentiates the pyrrolidine ring protons from any protecting group or peptide backbone signals.
Step 4: 2D NOESY / ROESY (The Spatial Validator)
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Action: Acquire a NOESY spectrum with a mixing time of 300–500 ms.
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Causality: Mixing time is critical; it must be long enough to observe cross-relaxation but short enough to avoid spin-diffusion artifacts. Validation Point: In the (2R,4R) isomer, the C2 and C4 protons are cis to each other. You must observe a strong NOE cross-peak between H2 and H4. If this peak is absent, the molecule is likely the trans (2S,4R) diastereomer.
Step 5: J-Coupling Analysis (The Angular Validator)
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Action: Extract the 3Jαβ and 3Jγδ coupling constants from the 1D ¹H spectrum.
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Causality: Input these values into the Altona-Haasnoot equation (a modified Karplus relation). The calculated dihedral angles must structurally permit the spatial H2-H4 proximity observed in Step 4. If the angles dictate a pucker that places H2 and H4 >4 Å apart, the NOESY data and 1D assignments are in conflict, triggering a re-evaluation.
Self-validating NMR workflow for the stereochemical assignment of proline derivatives.
Applications in Medicinal Chemistry
The precise spatial arrangement of the (2R,4R)-4-aminopyrrolidine-2-carboxylic acid scaffold has made it a highly sought-after moiety in several advanced therapeutic areas:
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Collagen Mimetics: The thermal stability of the collagen triple helix is heavily dependent on the ring pucker of its constituent prolines. By incorporating 4-aminoproline, researchers can engineer cationic collagen mimetics that exhibit hyperstability due to the conformational pre-organization induced by the electronegative cationic group[7].
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Integrin Antagonists: The primary amine and carboxylic acid functionalities of the Amp scaffold can be grafted onto RGD-recognizing sequences. The cis-configuration fosters intramolecular cyclization, yielding highly stable, conformationally restricted cyclopeptidomimetics that act as potent modulators of α4β1 and αVβ3 integrins[4].
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DNA-Encoded Libraries (DELs): In the search for isoenzyme-selective protein recognition, DELs featuring the four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid have been screened against pharmaceutically relevant targets (e.g., InhA inhibitors for Mycobacterium tuberculosis). Hit validation consistently reveals a massive impact of stereochemistry, with the (2R,4R) and (2S,4R) isomers yielding entirely distinct structure-activity relationship (SAR) profiles[3][6].
References
- Biosynce - (2R,4R)
- Source: acs.
- Source: acs.
- Source: researchgate.
- CHIMIA - 4(R/S)
- PMC (NIH)
- Source: acs.
